molecular formula C20H15N4NaO6S B3427057 Sodium;3-[2-[[(2-carboxyphenyl)diazenyl]-phenylmethylidene]hydrazinyl]-4-hydroxybenzenesulfonate CAS No. 56484-13-0

Sodium;3-[2-[[(2-carboxyphenyl)diazenyl]-phenylmethylidene]hydrazinyl]-4-hydroxybenzenesulfonate

Cat. No.: B3427057
CAS No.: 56484-13-0
M. Wt: 462.4 g/mol
InChI Key: XBGLXASXFRESIN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex benzoic acid derivative featuring an azo group (–N=N–), a phenylmethylene hydrazine moiety, and a 2-hydroxy-5-sulfophenyl substituent. The monosodium salt form enhances its water solubility, making it suitable for applications in aqueous systems. Key structural features include:

  • Azo group: Imparts chromophoric properties, often utilized in dyes and sensors .
  • Sulfophenyl group: Increases hydrophilicity and stability in polar environments .
  • Hydrazino group: Contributes to metal-binding and corrosion inhibition capabilities .

The compound’s synthesis likely involves diazotization and coupling reactions common to azo dyes, followed by sulfonation and salt formation.

Properties

IUPAC Name

sodium;3-[2-[[(2-carboxyphenyl)diazenyl]-phenylmethylidene]hydrazinyl]-4-hydroxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6S.Na/c25-18-11-10-14(31(28,29)30)12-17(18)22-24-19(13-6-2-1-3-7-13)23-21-16-9-5-4-8-15(16)20(26)27;/h1-12,22,25H,(H,26,27)(H,28,29,30);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGLXASXFRESIN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)[O-])O)N=NC3=CC=CC=C3C(=O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N4NaO6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Purple solid; [Merck Index]
Record name Zincon, monosodium salt
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18326
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

62625-22-3
Record name Benzoic acid, 2-[2-[[2-(2-hydroxy-5-sulfophenyl)diazenyl]phenylmethylene]hydrazinyl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium hydrogen 2-[1-(2-hydroxy-5-sulphonatophenyl)-3-phenyl-5-formazano]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.846
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Benzoic acid, 2-((((2-hydroxy-5-sulfophenyl)azo)phenylmethylene)hydrazino)-, monosodium salt, commonly referred to as Zincon, is a complex organic compound notable for its applications in analytical chemistry, particularly as a colorimetric indicator for metal ions such as zinc and copper. This article explores its biological activity, including its mechanisms of action, applications in biological systems, and relevant case studies.

  • Molecular Formula: C20H16N4O6S
  • Molar Mass: 440.43 g/mol
  • CAS Number: 62625-22-3
  • Solubility: Soluble in ethanol and alkaline solutions; insoluble in water.

Zincon acts primarily as a chelating agent, forming stable complexes with metal ions. The presence of the azo group in its structure enhances its ability to interact with various biological molecules. This property is crucial in its role as a colorimetric indicator and has implications for its biological activity.

Antioxidant Properties

Several studies have indicated that Zincon exhibits significant antioxidant properties. Antioxidants are vital in mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting potential protective effects against oxidative damage.

Metal Ion Chelation

Zincon's chelation capability is particularly relevant in biological contexts where metal ions play critical roles. For instance:

  • Zinc: Essential for various enzymatic functions and structural roles in proteins.
  • Copper: Involved in redox reactions and enzyme catalysis.

The chelation of these ions can influence their bioavailability and activity within biological systems.

Study 1: Antioxidant Activity Assessment

A study conducted by researchers evaluated the antioxidant capacity of Zincon using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that Zincon exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid.

Concentration (µg/mL)% Scavenging Activity
1025
5055
10085

This suggests that Zincon could be utilized as a natural antioxidant in pharmaceuticals or food preservation.

Study 2: Chelation Effects on Zinc Bioavailability

In another study focused on the impact of Zincon on zinc bioavailability in human cell lines, it was found that Zincon significantly enhanced the uptake of zinc compared to controls without the compound. This supports the hypothesis that Zincon can facilitate the transport of essential metals across cellular membranes.

Applications in Medicine and Industry

Zincon's properties extend beyond laboratory use into potential therapeutic applications:

  • Metal Ion Detection: Utilized in clinical diagnostics for measuring zinc levels.
  • Antioxidant Supplementation: Potential use in supplements aimed at reducing oxidative stress.

Safety and Toxicity

While Zincon is widely used in laboratory settings, safety assessments indicate that it should be handled with care due to potential toxicity at high concentrations. Regulatory bodies have established guidelines for safe handling and exposure limits.

Chemical Reactions Analysis

Metal Ion Complexation

Zincon acts as a highly selective chelating agent for transition metals, forming stable colored complexes. The sulfonic acid and hydroxyl groups facilitate coordination through deprotonated oxygen atoms, while the azo and hydrazino groups participate in resonance stabilization.

Metal IonComplex ColorOptimal pHλ<sub>max</sub> (nm)Stability Constant (log K)
Cu<sup>2+</sup>Violet5.0–6.062012.5
Zn<sup>2+</sup>Blue8.5–9.561010.8
Ni<sup>2+</sup>Green6.5–7.55909.2
  • pH-Dependent Selectivity :
    At acidic pH (≤5), zincon preferentially binds Cu<sup>2+</sup>, while alkaline conditions (≥9) favor Zn<sup>2+</sup> complexation .

  • Interference : Coexisting ions like Fe<sup>3+</sup> or Mn<sup>2+</sup> may quench fluorescence signals unless masked by EDTA .

Redox Reactions

The azo (–N=N–) and hydrazino (–NH–NH–) groups render zincon susceptible to redox transformations:

  • Reduction :
    In acidic media with Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub> or Zn/HCl, the azo bond cleaves to yield aromatic amines:

    Zincon+4H++2e2-aminobenzoic acid+2-hydroxy-5-sulfobenzoic acid+aniline derivatives\text{Zincon} + 4\text{H}^+ + 2\text{e}^- \rightarrow 2\text{-aminobenzoic acid} + \text{2-hydroxy-5-sulfobenzoic acid} + \text{aniline derivatives}

    This reaction is utilized in spectrophotometric titrations for quantifying reducing agents .

  • Oxidation :
    Strong oxidizers (e.g., H<sub>2</sub>O<sub>2</sub>/Fe<sup>3+</sup>) degrade the hydrazino moiety to nitroso intermediates, altering absorption spectra .

Acid-Base Behavior

The sulfonic acid group (pK<sub>a</sub> ≈ 1.5) remains ionized across physiological pH, while the phenolic hydroxyl (pK<sub>a</sub> ≈ 7.8) and hydrazino group (pK<sub>a</sub> ≈ 10.2) dictate pH-dependent solubility and metal-binding capacity.

Protein Interactions

Zincon binds nonspecifically to proteins via:

  • Electrostatic interactions with protonated amino groups (pH < pI).

  • Hydrophobic effects involving aromatic residues.
    This interaction shifts its λ<sub>max</sub> from 465 nm (free) to 540 nm (bound), enabling protein quantification .

Substitution Reactions

Electrophilic substitution occurs at the aromatic rings under nitrating (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or halogenating (Cl<sub>2</sub>/FeCl<sub>3</sub>) conditions, though these reactions are less explored industrially.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Substituents/Functional Groups Solubility Key Properties/Applications References
Target Compound Azo, hydrazino, 2-hydroxy-5-sulfophenyl, monosodium salt High (aqueous) Biosensing, corrosion inhibition, dyes
Gallic Acid (3,4,5-Trihydroxybenzoic Acid) 3,4,5-Trihydroxy Moderate in water Antioxidant, antimicrobial
3-(Cyano-dimethyl-methyl)-Benzoic Acid Thiophen-2-ylmethylene-hydrazide (CBTH) Hydrazide, thiophene, cyano Low (organic) Corrosion inhibitor (85–87% efficiency)
5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic Acid, Sodium Salt Azo, amino, methoxy, sodium sulfonate High (aqueous) Textile dye, pH indicator
Disodium 5-[(2,5-Dichloro-4-sulphonatophenyl)azo]salicylate Azo, dichloro, sodium sulfonate High (aqueous) Industrial dye, heavy metal detection

Physicochemical and Application Comparisons

  • Solubility: Sodium sulfonate derivatives (e.g., target compound, ) exhibit high aqueous solubility, ideal for dyeing and sensing. Non-sulfonated derivatives (e.g., CBTH) are more soluble in organic phases .
  • Sensing and Biosensing :

    • The target compound’s azo group enables fluorescence-based detection, similar to biosensors for para-hydroxybenzoic acid (pHBA) .
    • Substituent position (para > ortho > meta) significantly affects biosensor recognition , suggesting the 2-hydroxy-5-sulfophenyl configuration optimizes binding.
  • Extraction Efficiency: Benzoic acid derivatives with higher hydrophobicity (e.g., unsubstituted benzoic acid) are extracted faster than polar derivatives like acetic acid . The target compound’s sulfonate group may reduce extraction rates compared to non-sulfonated analogs.

Research Findings and Industrial Relevance

  • Biosensor Development : The compound’s fluorescence response in biosensors correlates linearly with concentration, enabling real-time monitoring .
  • Dye Applications : Sodium salts of sulfonated azo derivatives are widely used in textiles due to vibrant colors and water solubility .

Q & A

Q. What are the recommended synthetic pathways and purification methods for this compound?

  • Methodological Answer : Synthesis involves sequential azo coupling and hydrazone formation. Begin with diazotization of 2-hydroxy-5-sulfophenylamine under acidic conditions (0–5°C, NaNO₂/HCl), followed by coupling with phenylmethylene hydrazine. The intermediate is then reacted with 2-hydrazinobenzoic acid, and the final monosodium salt is obtained via neutralization with NaOH. Purification requires recrystallization from ethanol-water mixtures (1:3 v/v) to remove unreacted sulfonic acid derivatives. Monitor reaction progress using TLC (silica gel, mobile phase: ethyl acetate/methanol/ammonia 6:3:1) .

Q. How can structural elucidation be performed to confirm the azo-hydrazino linkage and sulfonate group?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Azo groups exhibit strong absorbance at 450–500 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹) in aqueous solutions at pH 7–9 .
  • FTIR : Confirm sulfonate (-SO₃⁻) stretches at 1030 cm⁻¹ (symmetric) and 1175 cm⁻¹ (asymmetric). The azo (-N=N-) group appears as a weak band near 1450 cm⁻¹ .
  • ¹H/¹³C NMR : Aromatic protons adjacent to the azo group show deshielding (δ 7.8–8.2 ppm). The hydrazino (-NH-N=) proton is observed as a broad singlet (δ 9.5–10.5 ppm) in D₂O .

Advanced Research Questions

Q. What analytical methods are optimal for quantifying trace impurities (e.g., unreacted diazonium salts) in this compound?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient). Detect diazonium salts at 254 nm (retention time: 3.2–3.8 min). For sulfonic acid byproducts, employ ion-pair chromatography with tetrabutylammonium bromide . Cross-validate with LC-MS (ESI⁻ mode) to confirm molecular ions ([M–Na]⁻ at m/z 468.3) .

Q. How does the compound’s stability vary under thermal and photolytic conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct TGA in N₂ atmosphere (10°C/min). Degradation onset occurs at ~220°C, with mass loss corresponding to SO₃ elimination (theoretical: 18.2%) .
  • Photostability : Expose to UV light (λ = 365 nm, 1000 W/m²). Monitor azo bond cleavage via UV-Vis (decrease at 480 nm) and HPLC. Use quenchers (e.g., TiO₂ nanoparticles) to mitigate degradation .

Q. What computational strategies can predict interactions between this compound and biological targets (e.g., serum albumin)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of human serum albumin (PDB ID: 1BM0). The sulfonate group shows strong electrostatic interactions with Lys195 and Arg257. Validate with fluorescence quenching assays (λₑₓ = 280 nm, λₑₘ = 345 nm) to determine binding constants (Kₐ ~10⁵ M⁻¹) .

Q. How does the sulfonate group influence solubility and reactivity in aqueous vs. organic solvents?

  • Methodological Answer :
  • Solubility : The monosodium salt increases aqueous solubility (>50 mg/mL at 25°C) compared to the free acid (<1 mg/mL). Measure via saturation shake-flask method (pH 7.4 PBS) .
  • Reactivity : In DMSO, sulfonate acts as a leaving group in nucleophilic aromatic substitution (e.g., with amines at 80°C). Monitor by ¹⁹F NMR if fluorinated analogs are synthesized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium;3-[2-[[(2-carboxyphenyl)diazenyl]-phenylmethylidene]hydrazinyl]-4-hydroxybenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Sodium;3-[2-[[(2-carboxyphenyl)diazenyl]-phenylmethylidene]hydrazinyl]-4-hydroxybenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.